molecular formula C13H12N2O5 B2526753 3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione CAS No. 131588-93-7

3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione

Cat. No. B2526753
M. Wt: 276.248
InChI Key: KFAXQZAGDYPLQJ-UHFFFAOYSA-N
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Description

The compound 3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione is a chemically synthesized molecule that belongs to the family of cyclobutenediones. These compounds are characterized by a four-membered ring structure with two ketone groups. The specific structure of this compound suggests potential reactivity due to the presence of both an ethoxy group and a hydroxyethylamino group attached to the cyclobutenedione core.

Synthesis Analysis

The synthesis of substituted cyclobutenediones can be achieved through various methods. One approach involves the use of dimethyl-squarate as a starting material to produce 3-ethenyl-4-methoxycyclobutene-1,2-dione, which can undergo facile 1,6-addition of nucleophiles to the alkenyl group, leading to a variety of substituted cyclobutenediones . Another method includes the synthesis of methylcyclobutanes that can be transformed into cyclobutenediones by acid-catalyzed hydrolysis . Additionally, Lewis acid-catalyzed reactions of cyclobutene-1,2-dione monoacetal with unsaturated organosilanes have been used to introduce various substituents into the cyclobutenedione ring .

Molecular Structure Analysis

The molecular structure of cyclobutenediones is confirmed through spectroscopic measurements. The presence of substituents on the cyclobutenedione core can significantly influence the reactivity and the properties of the molecule. For instance, the introduction of an amino group can lead to the formation of cyclobutenediylium-diolates, which have a distinct structure and reactivity profile .

Chemical Reactions Analysis

Cyclobutenediones are versatile intermediates that can undergo a range of chemical reactions. Primary aromatic amines can react with cyclobutenediones to form arylamino derivatives . Furthermore, the transformation of hydroxycyclobutenones into furanones has been achieved through a ring transformation catalyzed by trifluoroacetic acid (TFA), which involves an initial thermal electrocyclic opening followed by lactonization . The cyclobutenedione group has also been used as a template for bioisostere construction in the development of NMDA antagonists, showcasing its utility in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutenediones are influenced by their substituents. The introduction of different groups can lead to compounds with varying reactivity, stability, and potential applications. For example, the synthesis of amino acids substituted with the cyclobutenedione group has been explored, indicating the compound's relevance in the design of bioisosteres . The reactivity of the cyclobutenedione core with nucleophiles and its ability to undergo ring transformations highlight its potential as a versatile building block in organic synthesis .

Scientific Research Applications

Biological Activities of Derivatives

The synthesis and modification of curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have been explored to enhance the medicinal and biological properties of curcumin. These modifications target the carbonyl group of curcumin to prepare new analogues that possess higher biological activity. Such compounds and their metal complexes have shown significant potency in various biological activities (Omidi & Kakanejadifard, 2020).

Sustainable Alternatives and Polymers

The research on 5-Hydroxymethylfurfural (HMF) and its derivatives, including furan derivatives like 2,5-furandicarboxylic acid and ethoxymethylfurfural, focuses on their potential as sustainable alternatives for the chemical industry. These compounds are derived from plant biomass and could replace non-renewable hydrocarbon sources. Their applications span monomers, polymers, fuels, solvents, and pharmaceuticals, indicating a significant future in sustainable chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Biochemistry of Natural Pigments

Betalains, a class of vacuolar pigments including betacyanins (violet) and betaxanthins (yellow), are derived from betalamic acid and show a wide range of bioactivities. These pigments are present in certain plant families and have been explored for their potential health benefits. The synthesis of betalains involves hydroxylation of tyrosine to DOPA and highlights their significance in plant biology and potential in food and pharmaceutical industries (Khan & Giridhar, 2015).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives are recognized for their versatility in medicinal chemistry, offering a range of biological and pharmacological activities. Their structural features facilitate the synthesis of non-natural amino acids and their conjugates, with significant implications for therapeutic applications. The Bucherer-Bergs reaction is a prominent method for the synthesis of hydantoin, demonstrating the compound's importance in drug discovery and development (Shaikh et al., 2023).

properties

IUPAC Name

3-ethoxy-4-(2-hydroxyethylamino)cyclobut-3-ene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-2-13-8-5(9-3-4-10)6(11)7(8)12/h9-10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTIEIGFTZYKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione

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